(7R,8aR)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine
Description
Contextual Significance of Pyrrolo[1,2-a]pyrazine (B1600676) Scaffolds in Chemical Biology
Nitrogen-containing heterocycles are fundamental components in the fields of pharmaceuticals, organic materials, and natural products. researchgate.netresearchgate.net The pyrrolo[1,2-a]pyrazine scaffold, as a prominent member of this family, is recognized as a biologically active structure found in numerous bioactive molecules. researchgate.netresearchgate.netbiolmolchem.com Compounds incorporating this framework have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties. researchgate.netresearchgate.net
The versatility of the pyrrolo[1,2-a]pyrazine core makes it a valuable scaffold in drug discovery and medicinal chemistry. researchgate.net For instance, derivatives of pyrrolo[1,2-a]pyrazine-1,4-dione have shown significant antibacterial and quorum sensing inhibition effects. researchgate.net Research has also explored these derivatives for their potential as anticancer agents, with some compounds inhibiting the viability of human lymphoma and breast cancer cells. nih.govnih.gov The diverse biological profile of this scaffold continues to drive research into the synthesis and evaluation of new derivatives. scientific.net
Overview of Stereochemical Complexity within Bicyclic Amine Systems
Bicyclic amine systems, such as the octahydropyrrolo[1,2-a]pyrazine (B1198759) core, are characterized by their rigid, fused-ring structures. This rigidity introduces significant stereochemical complexity. The fusion of the two rings and the presence of substituents create multiple stereocenters, leading to the possibility of numerous diastereomers and enantiomers. The specific spatial arrangement of atoms, or stereochemistry, is crucial as it often dictates the molecule's biological activity. researchgate.net
The conformational properties of these systems are highly dependent on their structure. rsc.org For example, in the related bicyclo[3.3.1]nonane system, the molecule can exist in several conformations, such as twin chair, boat chair, or twisted twin boat forms. rsc.org In the case of (7R,8aR)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine, the "(7R,8aR)" designation specifies the absolute configuration at two key stereocenters: the carbon atom at position 7, which bears the methoxy (B1213986) group, and the bridgehead carbon at position 8a. This precise stereochemical definition is critical, as different stereoisomers of a compound can exhibit vastly different pharmacological activities. The stereoelectronic effects of the ring system can influence the reactivity and nucleophilicity of the amine groups within the structure. nih.gov
Research Trajectories for Novel Stereodefined Octahydropyrrolo[1,2-a]pyrazine Compounds
Current research is focused on expanding the chemical space around the pyrrolo[1,2-a]pyrazine core to generate novel compounds with improved therapeutic potential. nih.gov A key trajectory involves the development of stereodefined or chiral derivatives, aiming to isolate specific stereoisomers with enhanced potency and selectivity. nih.gov
Properties
CAS No. |
1628604-84-1 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for 7r,8ar 7 Methoxy Octahydropyrrolo 1,2 a Pyrazine
Retrosynthetic Analysis of the (7R,8aR)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine Framework
A logical retrosynthetic analysis of the target molecule suggests several viable pathways for its construction. A primary disconnection across the C-N bonds of the pyrazine (B50134) ring leads back to a chiral pyrrolidine (B122466) derivative. This approach places the burden of stereocontrol on the synthesis of a suitably functionalized pyrrolidine precursor, which already contains the C7 and C8a stereocenters.
Alternatively, a disconnection at the C8a-N1 bridgehead bond could simplify the bicyclic system into a monosubstituted piperazine (B1678402) ring. This strategy would require a subsequent intramolecular cyclization to form the pyrrolidine ring, with stereocontrol being crucial during the ring-closing step. A further disconnection of the piperazine ring would lead to acyclic precursors. The most common approaches, however, focus on building the pyrazine ring onto a pre-existing chiral pyrrolidine scaffold.
Development of Enantioselective Total Synthesis Routes
Building on retrosynthetic insights, several forward-synthetic strategies have been devised to achieve the enantioselective total synthesis of the octahydropyrrolo[1,2-a]pyrazine (B1198759) core.
The chiral pool provides an effective strategy for synthesizing the core structure, leveraging naturally occurring enantiopure starting materials. Amino acids, such as L-proline and its derivatives, are ideal starting points as they contain a pre-defined stereocenter that can be elaborated to form the C8a bridgehead of the target molecule.
For instance, a synthesis could commence from (2R,4R)-4-hydroxy-L-proline. The synthetic sequence would involve:
Protection of the amine and carboxylic acid functionalities.
Introduction of a two-carbon unit at the nitrogen atom, destined to become part of the pyrazine ring.
Functional group manipulation of the hydroxyl group at C4 to install the methoxy (B1213986) group at the corresponding C7 position in the final product.
Intramolecular cyclization to form the six-membered pyrazine ring.
Subsequent reduction of any carbonyls or imines to yield the fully saturated octahydropyrrolo[1,2-a]pyrazine framework.
This approach elegantly translates the inherent chirality of the starting amino acid to the final product, ensuring high enantiomeric purity.
Asymmetric catalysis offers a powerful alternative to chiral pool methods, creating stereocenters through the action of a chiral catalyst.
A highly effective method for introducing chirality into the pyrazine ring is the asymmetric hydrogenation of a pyrrolo[1,2-a]pyrazinium salt precursor. This reaction directly forms a chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (B1223502), which can be further reduced to the desired octahydro- scaffold. The process is catalyzed by iridium complexes featuring chiral ligands. The addition of a base, such as cesium carbonate, has been found to be crucial for increasing conversion and preventing product racemization. This methodology provides access to chiral tetrahydropyrrolo[1,2-a]pyrazines with high enantioselectivity.
| Catalyst/Ligand | Substrate | Yield (%) | ee (%) |
| [Ir(COD)Cl]₂ / (S,S,Rax)-C3-TunesPhos | 3-Phenyl-pyrrolo[1,2-a]pyrazinium salt | 92 | 95 |
| [Ir(COD)Cl]₂ / (S)-f-spiroPhos | 3-(4-tolyl)-pyrrolo[1,2-a]pyrazinium salt | 85 | 93 |
| [Ir(COD)Cl]₂ / (S)-SegPhos | 3-(4-methoxyphenyl)-pyrrolo[1,2-a]pyrazinium salt | 90 | 94 |
| [Ir(COD)Cl]₂ / (S,S,Rax)-C3-TunesPhos | 3-(4-chlorophenyl)-pyrrolo[1,2-a]pyrazinium salt | 95 | 92 |
This table is interactive and can be sorted by clicking on the column headers.
Palladium catalysis provides a versatile platform for constructing the pyrrolo[1,2-a]pyrazine (B1600676) core. One such strategy involves a palladium(II)-catalyzed cascade reaction of substituted 1H-pyrrole-2-carbonitriles with arylboronic acids. This process includes a C-C coupling followed by an intramolecular C-N bond formation to assemble the bicyclic system. researchgate.net Another approach is the palladium-catalyzed intramolecular cyclization of N-allyl pyrrole-2-carboxamides. mdpi.com
While these methods are powerful for core construction, rendering them asymmetric for the synthesis of the specific (7R,8aR) isomer would necessitate the use of chiral ligands. A potential asymmetric strategy could involve an intramolecular aza-Wacker-type cyclization of an appropriate unsaturated N-substituted pyrrole (B145914) derivative. The use of a palladium catalyst with a chiral ligand, such as a derivative of SPINOL or BINAP, could induce stereoselectivity during the C-N bond-forming cyclization step, thereby establishing the crucial stereocenters.
Domino and multicomponent reactions offer an efficient means of rapidly building molecular complexity from simple precursors in a single pot. These strategies are highly atom-economical and can be adapted for stereoselective synthesis.
A notable domino approach involves the reaction of 1H-2-pyrrolecarbaldehyde with vinyl azides in the presence of a base to form the pyrrolo[1,2-a]pyrazine scaffold. bohrium.comnih.gov The reaction proceeds through a Michael addition-elimination followed by an intramolecular condensation. researchgate.net Another powerful method is the direct asymmetric intramolecular aza-Friedel-Crafts reaction of N-aminoethylpyrroles with aldehydes. nih.gov This reaction, catalyzed by a chiral phosphoric acid, directly generates chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high yields and excellent enantioselectivities. nih.gov This strategy is particularly advantageous as it constructs the core and sets a key stereocenter in a single, highly controlled step.
Furthermore, a pseudo-three-component reaction of 2-imidazolines with two equivalents of a terminal electron-deficient alkyne can generate an intermediate that undergoes a base-catalyzed domino aza-Claisen rearrangement/cyclization to furnish the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core. nih.gov To achieve the synthesis of the specific (7R,8aR) target, these domino strategies would need to be initiated with a chiral, non-racemic starting material or be conducted under the influence of a chiral catalyst.
Asymmetric Catalytic Strategies for Stereocenter Induction
Introduction of the 7-Methoxy Moiety
The introduction of the 7-methoxy group with the correct stereochemistry is a pivotal step in the synthesis of this compound. This is typically achieved through a two-step sequence involving the creation of a hydroxyl precursor followed by methylation. The primary challenge lies in controlling the stereochemistry at the C7 position.
Regioselective Functionalization Strategies
To introduce a functional group at the C7 position, regioselective strategies are paramount. A common approach involves the synthesis of a ketone precursor, specifically hexahydropyrrolo[1,2-a]pyrazin-7(6H)-one. This intermediate allows for the subsequent introduction of the desired oxygen functionality at the C7 position. The synthesis of this ketone can be accomplished through various routes, often starting from chiral precursors such as amino acids to establish the initial stereochemistry of the pyrrolidine ring. rsc.org
One plausible synthetic pathway commences with a chiral pool starting material, for instance, a derivative of L-proline. The synthesis involves the construction of the piperazine ring onto the pyrrolidine core. A key step in forming the bicyclic ketone is an intramolecular Dieckmann condensation of a suitably substituted piperazin-2-ylacetate derivative. This is followed by decarboxylation to yield the target hexahydropyrrolo[1,2-a]pyrazin-7(6H)-one. This strategy ensures that the desired stereochemistry at the bridgehead position (C8a) is carried over from the initial chiral starting material.
Stereocontrol at the 7-Position during Methoxy Installation
With the hexahydropyrrolo[1,2-a]pyrazin-7(6H)-one in hand, the next critical step is the stereoselective reduction of the ketone to the corresponding alcohol, (7R,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol. The choice of reducing agent is crucial for achieving the desired diastereoselectivity, favoring the formation of the alcohol with the hydroxyl group in the equatorial position, which corresponds to the (R) configuration at C7 in the desired product.
Bulky hydride reagents are often employed to achieve high diastereoselectivity in the reduction of cyclic ketones. The approach of the hydride reagent is sterically hindered from one face of the ketone, leading to the preferential formation of one diastereomer. For instance, the use of reagents like Lithium tri-sec-butylborohydride (L-Selectride®) is known to provide high stereoselectivity in the reduction of cyclic ketones, favoring the formation of the thermodynamically more stable equatorial alcohol.
Once the chiral alcohol, (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol, is obtained, the final installation of the methoxy group is typically achieved through a Williamson ether synthesis. bldpharm.comachmem.com This reaction involves the deprotonation of the alcohol using a strong base, such as sodium hydride, to form the corresponding alkoxide. The alkoxide then undergoes a nucleophilic substitution reaction with a methylating agent, such as methyl iodide or dimethyl sulfate, to yield the final product, this compound. The stereochemistry at the C7 position is retained during this process.
| Step | Reaction | Reagents and Conditions | Key Stereochemical Consideration |
| 1 | Ketone Formation | Dieckmann condensation followed by decarboxylation | Preservation of stereochemistry from chiral starting material (e.g., L-proline derivative) at C8a. |
| 2 | Diastereoselective Reduction | Reduction of the 7-keto group | Use of bulky reducing agents (e.g., L-Selectride®) to favor the formation of the equatorial alcohol ((7R)-hydroxyl). |
| 3 | Methoxylation | Williamson ether synthesis | Retention of the (7R) stereocenter during methylation. |
Synthetic Analogues and Derivatization Strategies
The octahydropyrrolo[1,2-a]pyrazine scaffold serves as a versatile template for the generation of diverse chemical libraries for drug discovery. Derivatization strategies can be employed to explore the structure-activity relationships (SAR) of this class of compounds.
Structure-Directed Modifications of the Pyrrolo[1,2-a]pyrazine Ring System
Modifications of the bicyclic core can be undertaken to probe the importance of different regions of the molecule for its biological activity. These modifications can include alterations at the nitrogen atoms or at various positions on the carbon skeleton.
C-Substitution: Introduction of substituents at other positions of the octahydropyrrolo[1,2-a]pyrazine ring can also be explored. For instance, functionalization at the C6 or C8 positions could be achieved by starting with appropriately substituted precursors.
| Modification Site | Type of Modification | Potential Impact |
| N1-position | Alkylation, Acylation, Sulfonylation | Altered polarity, basicity, and pharmacokinetic properties. |
| C6, C8, C9 positions | Introduction of alkyl, aryl, or functional groups | Probing steric and electronic requirements for biological activity. |
| C7-position | Variation of the alkoxy group (e.g., ethoxy, propoxy) | Investigating the influence of the substituent size at this position. |
Exploration of Substituent Effects on Stereochemical Purity
The introduction of substituents on the octahydropyrrolo[1,2-a]pyrazine ring can potentially influence the stereochemical outcome of synthetic steps and the conformational preference of the final molecule. The conformational rigidity of the bicyclic system, largely dictated by the cis-fused ring junction, plays a significant role in determining the facial selectivity of reactions.
Biosynthetic Investigations of Octahydropyrrolo 1,2 a Pyrazine Natural Products
Isolation and Structural Elucidation of Related Diketopiperazine Natural Products
The study of (7R,8aR)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine is informed by a wealth of research into structurally similar diketopiperazine natural products. These compounds, characterized by a six-membered ring formed from two amino acids, are prevalent in various microorganisms.
Fungal and Bacterial Origins of Octahydropyrrolo[1,2-a]pyrazine (B1198759) Derivatives
The octahydropyrrolo[1,2-a]pyrazine scaffold and related diketopiperazines are produced by a diverse range of microorganisms, particularly fungi and bacteria. These compounds are secondary metabolites, molecules not essential for normal growth but often providing an evolutionary advantage, such as defense. nih.gov
For instance, the fungus Penicillium chrysogenum, isolated from a marine gorgonian, was found to produce a series of diketopiperazine alkaloids, including chrysopiperazines A-C. nih.gov Similarly, various species of Streptomyces, a genus of bacteria famous for its production of antibiotics and other bioactive compounds, are known sources of these alkaloids. nih.govmdpi.com One novel species, Streptomyces mangrovisoli, isolated from mangrove soil, was found to produce Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. nih.gov Bacteria from the genus Bacillus, often associated with marine sponges, have also been identified as producers of unique diketopiperazines, such as cyclo-(Phe-Pro). nih.govacademicjournals.orgresearchgate.net
The following table provides examples of such compounds and their microbial sources.
| Compound Name | Microbial Source | Organism Type |
| Chrysopiperazines A-C | Penicillium chrysogenum | Fungus |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Streptomyces mangrovisoli | Bacterium |
| Cyclo-(Phe-Pro) | Bacillus sp. | Bacterium |
| 5,10-diethoxy-2,3,7,8-tetrahydro-1H,6H-dipyrrolo[1,2-a:1',2'-d]pyrazine | Bacillus sp. JS9 | Bacterium |
Determination of Absolute Configurations in Isolated Analogues
Determining the precise three-dimensional arrangement of atoms, or absolute configuration, is a critical and challenging aspect of natural product chemistry. For diketopiperazine alkaloids, a combination of spectroscopic and computational methods is employed to unambiguously establish their stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a foundational tool. Techniques like the Nuclear Overhauser Effect (NOE) provide information about the proximity of atoms, helping to define the relative configuration of stereocenters. nih.gov For complex molecules, comparing experimental NMR data with quantum mechanically calculated values for all possible isomers, often using a statistical method like DP4+, can help identify the correct structure. frontiersin.orgnih.gov
Chiroptical methods, which measure the differential interaction of a molecule with left- and right-circularly polarized light, are essential for determining absolute configuration. Electronic Circular Dichroism (ECD) is frequently used, where the experimental ECD spectrum is compared to spectra predicted by Time-Dependent Density Functional Theory (TD-DFT) calculations for possible stereoisomers. nih.govfrontiersin.org In cases where ECD is inconclusive, Vibrational Circular Dichroism (VCD) can provide the necessary data to make a definitive assignment. nih.gov
Marfey's method, a chemical derivatization technique followed by chromatographic analysis, is also used to determine the absolute configuration of the amino acid constituents that make up the diketopiperazine core. nih.gov
Proposed Biosynthetic Pathways for Pyrrolo[1,2-a]pyrazine (B1600676) Alkaloids
The biosynthesis of pyrrolo[1,2-a]pyrazine alkaloids is a multi-step process orchestrated by a series of specialized enzymes. Nature typically constructs the core scaffold from simple amino acid precursors through elegant and efficient reaction cascades.
Enzymatic Cascade Mechanisms in Heterocycle Formation
The formation of the pyrazine (B50134) ring, a key component of the pyrrolo[1,2-a]pyrazine system, often occurs through an enzymatic cascade. A well-studied example is found in the bacterium Pseudomonas fluorescens. nih.govdocumentsdelivered.comtsukuba.ac.jp This organism utilizes a two-enzyme system to produce a pyrazine ring from an α-amino acid precursor. nih.gov
The cascade begins with the enzyme PapD , a novel amino acid C-acetyltransferase. It acts on the precursor, 4-aminophenylalanine (4APhe), to generate an α-aminoketone intermediate. nih.gov This intermediate then spontaneously undergoes dehydration and condenses with a second molecule of itself to form a dihydropyrazine (B8608421). nih.gov The second enzyme, PapF , which is an oxidase, then catalyzes the oxidation of the dihydropyrazine ring to yield the final aromatic pyrazine product. nih.gov This enzymatic strategy, involving the formation of an α-aminoketone followed by condensation and oxidation, represents a key mechanism for biosynthesizing monocyclic pyrazines from natural α-amino acids. nih.govresearchgate.net A similar biomimetic approach, involving the dimerization of amino acid-derived α-amino aldehydes, has been shown to be a viable route to 2,5-disubstituted pyrazines. rsc.orgresearchgate.net
Precursor Incorporation and Stereochemical Transformations
The building blocks for diketopiperazine alkaloids, including those with the octahydropyrrolo[1,2-a]pyrazine core, are amino acids. mdpi.com The assembly of these precursors is typically carried out by large, multi-domain enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs) or, more recently discovered, Cyclodipeptide Synthases (CDPSs) . rsc.orgnih.govresearchgate.net
NRPSs function like an assembly line. They have specific domains that recognize, activate, and link amino acids together. nih.govyoutube.com The order of the domains on the NRPS enzyme dictates the sequence of the resulting peptide. youtube.com For diketopiperazine formation in fungi, the NRPS machinery often includes a terminal couplet of a condensation (C) domain and a thiolation (T) domain, which are specifically required to catalyze the cyclization of the linear dipeptide precursor into the stable six-membered diketopiperazine ring. nih.gov
CDPSs represent an alternative pathway, hijacking aminoacyl-tRNAs—the same building blocks used in ribosomal protein synthesis—to produce the cyclodipeptide scaffold. nih.gov In both NRPS and CDPS pathways, the inherent chirality of the starting amino acids is typically preserved, and the enzymes' active sites guide the stereochemical outcome of the cyclization and any subsequent modifications, leading to the specific stereoisomers found in nature.
Directed Biosynthesis and Biocatalytic Approaches
The knowledge of biosynthetic pathways opens the door for manipulating them to produce novel compounds or to synthesize complex molecules more efficiently. This involves the fields of directed biosynthesis and biocatalysis. rsc.orgbohrium.com
Directed biosynthesis leverages the natural promiscuity of biosynthetic enzymes. rsc.orgnih.gov By feeding the producing organism with synthetic analogues of the natural precursors (e.g., modified amino acids), the enzymatic machinery may incorporate these unnatural building blocks, leading to the creation of novel alkaloid derivatives. rsc.org This technique allows for the generation of a library of related compounds for biological screening without requiring complex total synthesis for each analogue.
Biocatalysis , on the other hand, involves using isolated enzymes or whole microbial cells to perform specific chemical transformations. rsc.orgnih.gov This approach is particularly valuable for alkaloid synthesis because enzymes often exhibit exquisite chemo-, regio-, and stereoselectivity that is difficult to achieve with traditional chemical methods. rsc.org For instance, enzymes like lipases, transaminases, or oxidoreductases can be used to prepare specific chiral building blocks or to perform key asymmetric steps in a chemo-enzymatic synthesis route. rsc.orgnih.gov By combining the power of chemical synthesis with the precision of enzymatic catalysts, more efficient and sustainable routes to complex alkaloids like this compound and its analogues can be developed. bohrium.comnih.gov
Mechanistic Investigations of Biological Interactions at the Molecular and Cellular Levels
Structure-Activity Relationship (SAR) Studies for Pyrrolo[1,2-a]pyrazine (B1600676) Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the pyrrolo[1,2-a]pyrazine class, SAR studies have been pivotal in optimizing potency and selectivity for various biological targets. researchgate.netnih.gov
The design of potent and selective modulators based on the pyrrolo[1,2-a]pyrazine scaffold is guided by key principles derived from systematic structural modifications and subsequent biological evaluation.
Substitution Patterns on Aromatic Rings: The position and nature of substituents on aromatic rings attached to the core scaffold significantly impact activity. For instance, in a series of derivatives designed as anticancer agents, a methoxy (B1213986) group at the ortho-position of an aromatic ring led to strong inhibition of human lymphoma U937 cell viability. nih.gov Further enhancement was seen with a 2,4-dimethoxyphenyl group, whereas a 2,5-dimethoxyphenyl moiety was ineffective, highlighting the critical role of substituent orientation. nih.gov
Influence of Physicochemical Properties: For phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives acting as mGluR5 antagonists, specific structural features were found to be crucial. The presence of electropositive groups on the aryl substituent and a hydrogen bond acceptor on another substituent (R group) were beneficial for enhancing activity. asianpubs.org Conversely, bulky substituents were not favored at these positions. asianpubs.org
Hydrophilicity and Lipophilicity: The introduction of hydrophilic groups can improve biological activity in certain contexts. asianpubs.org In the case of cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) based NMT inhibitors, the inhibitory concentrations (IC50) varied from 6 µM to millimolar, with the differences attributed to the various substituents on the core structure, which modulate properties like lipophilicity and target engagement. nih.govpsu.edu
Core Scaffold Modifications: While this article focuses on the pyrrolo[1,2-a]pyrazine core, it is noteworthy that related scaffolds show different biological activities. For example, 5H-pyrrolo[2,3-b]pyrazine derivatives tend to be more active as kinase inhibitors, whereas pyrrolo[1,2-a]pyrazine derivatives have shown more pronounced antibacterial, antifungal, and antiviral activities. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. This approach has been successfully applied to pyrrolo[1,2-a]pyrazine derivatives to predict their potency and guide the design of new analogues.
A study on a series of 32 cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) compounds identified them as inhibitors of human N-Myristoyltransferase-1 (NMT-1). A QSAR equation was successfully derived for this series, demonstrating a good correlation between the structural features and the inhibitory activity. nih.govpsu.edu
In a different therapeutic area, 3D-QSAR studies involving Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA) were conducted on a set of 84 phenylethynyl-pyrrolo[1,2-a]pyrazine mGluR5 antagonists. asianpubs.org These models proved to be reliable with proper predictive capacity, offering detailed insights into the steric, electrostatic, and hydrophobic fields that govern the antagonist activity. asianpubs.org The contour maps generated from these models provide a visual guide for designing more potent mGluR5 antagonists. asianpubs.org
Interactive Table: QSAR Model Statistical Parameters for Pyrrolo[1,2-a]pyrazine Derivatives
| Model Type | Target | No. of Compounds | Q² | R²_ncv | R²_pre | Reference |
| QSAR | NMT-1 | 32 | - | 0.72 | - | nih.gov, psu.edu |
| CoMFA | mGluR5 | 84 | 0.53 | 0.92 | 0.80 | asianpubs.org |
| CoMSIA | mGluR5 | 84 | 0.51 | 0.85 | 0.80 | asianpubs.org |
Note: Q² (cross-validated R²), R²_ncv (non-cross-validated R²), R²_pre (predictive R² for the test set). "-" indicates data not provided in the source.
In Vitro and Cellular Target Engagement Studies
Identifying the specific molecular targets of pyrrolo[1,2-a]pyrazine derivatives and confirming their engagement in a cellular context are critical steps in understanding their mechanism of action. One of the key targets identified for this class of compounds is N-Myristoyltransferase. nih.govpsu.edu
N-Myristoyltransferase (NMT) is an essential enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a specific set of proteins. nih.govnih.gov This modification, known as N-myristoylation, is crucial for protein stability, membrane localization, and signal transduction. nih.gov Because of its vital role in cellular processes, including those that drive cancer cell proliferation, NMT has emerged as a promising therapeutic target. psu.edunih.govnih.gov A chemotype identified as cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) has shown inhibitory activity against human NMT-1. nih.govpsu.edu
Kinetic studies are essential for elucidating how an inhibitor interacts with its target enzyme. For the COPP class of NMT inhibitors, detailed kinetic analyses have been performed.
The most potent inhibitor from this series demonstrated a mixed-mode of inhibition. nih.govpsu.edu It showed competitive inhibition with respect to the peptide substrate and noncompetitive inhibition concerning the myristoyl-CoA co-factor. nih.govpsu.edu This indicates that the inhibitor binds to the same site as the peptide substrate, directly competing for access to the enzyme's active site. The noncompetitive nature with respect to myristoyl-CoA suggests that the inhibitor can bind to the enzyme whether or not the co-factor is already bound, affecting the catalytic rate without blocking co-factor binding. nih.govpsu.edu
Computational docking studies using the crystal structure of the highly homologous yeast NMT corroborated these findings, showing that the inhibitor binds with excellent complementarity to the peptide-binding site of the enzyme. nih.govpsu.edu The mechanism for potent NMT inhibitors may also involve trapping the enzyme in a "closed" conformation, which creates a significant barrier for the inhibitor's dissociation and enhances its potency. mdpi.com
Interactive Table: Kinetic Profile of a COPP-based NMT-1 Inhibitor
| Parameter | Finding | Implication | Reference |
| Inhibition vs. Peptide Substrate | Competitive | Inhibitor binds to the peptide-binding site. | nih.gov, psu.edu |
| Inhibition vs. Myristoyl-CoA | Noncompetitive | Inhibitor does not block the myristoyl-CoA binding site. | nih.gov, psu.edu |
| Binding Site | Peptide-binding site | Confirmed by computational docking. | nih.gov, psu.edu |
To confirm that NMT inhibition by pyrrolo[1,2-a]pyrazine derivatives translates into a functional effect within living cells, target engagement and downstream pathway modulation studies have been conducted.
In one study, monkey CV-1 cells expressing an N-myristoylated green fluorescent protein (GFP) fusion protein were treated with a potent COPP inhibitor. nih.govpsu.edu The treatment caused a distinct redistribution of GFP fluorescence from the plasma membrane to the cytosol, which is the expected outcome when N-myristoylation is blocked, preventing the protein from anchoring to the membrane. nih.govpsu.edu This result provides clear evidence of NMT inhibition in an intact cellular system.
Furthermore, these inhibitors have been shown to affect critical cellular pathways that depend on NMT activity.
Cancer Cell Proliferation: The COPP inhibitor was found to inhibit cancer cell proliferation at doses similar to those that inhibit protein myristoylation, linking the anti-proliferative effect directly to NMT inhibition. nih.govpsu.edu
Androgen Receptor Degradation: In prostate cancer cells, pharmacological inhibition of NMT with a related inhibitor was shown to enhance the ubiquitin-mediated proteasome degradation of the Androgen Receptor (AR). nih.gov This illustrates a novel downstream effect of NMT inhibition, suggesting a potential strategy for treating castration-resistant prostate cancer. nih.gov
Interactive Table: Cellular Effects of NMT Inhibition by Pyrrolo[1,2-a]pyrazine Derivatives
| Cellular Model System | Observed Effect | Downstream Pathway Affected | Reference |
| Monkey CV-1 cells with myr-GFP | Redistribution of GFP from membrane to cytosol | Protein N-myristoylation, Membrane Anchoring | nih.gov, psu.edu |
| Cancer cell lines | Inhibition of cell proliferation | Cell Division and Growth | nih.gov, psu.edu |
| Prostate cancer cells | Enhanced degradation of Androgen Receptor (AR) | Ubiquitin-Proteasome Pathway, AR Signaling | nih.gov |
Inhibitors of Apoptosis Proteins (IAP) Antagonism
The octahydropyrrolo[1,2-a]pyrazine (B1198759) scaffold, a core component of the subject compound, has been ingeniously utilized as a proline mimetic in the design of potent antagonists of Inhibitor of Apoptosis (IAP) proteins. nih.gov IAP proteins are key regulators of apoptosis, and their overexpression in cancer cells contributes to tumor survival and resistance to therapy. Therefore, IAP antagonists are a promising class of anticancer agents.
Researchers have designed and synthesized IAP antagonists that incorporate the bicyclic octahydropyrrolo[1,2-a]pyrazine scaffold. nih.gov This design was informed by the X-ray co-crystal structure of the N-terminal amino acid residues (AVPI) of the second mitochondria-derived activator of caspase (Smac) with the X-chromosome-linked IAP (XIAP) protein. The scaffold serves as a bioisostere for proline, facilitating high-affinity binding to the BIR3 domain of IAP proteins.
One particularly potent derivative, which includes this scaffold, demonstrated strong inhibitory activity against cellular IAP1 (cIAP1) and XIAP. nih.gov X-ray crystallographic analysis of this compound bound to both XIAP and cIAP1 has elucidated the key molecular interactions responsible for its high affinity. nih.gov The study revealed that the octahydropyrrolo[1,2-a]pyrazine core plays a crucial role in orienting the molecule within the binding pocket to achieve optimal interactions, leading to a higher affinity for cIAP1 over XIAP. nih.gov
The potent IAP inhibitory activity of compounds containing the octahydropyrrolo[1,2-a]pyrazine scaffold translates into significant cellular effects. A lead compound from this series exhibited powerful tumor growth inhibitory activity in the MDA-MB-231 breast cancer cell line. nih.gov By antagonizing IAPs, these compounds can induce apoptosis and inhibit cell proliferation, demonstrating their antimitotic and pro-apoptotic efficacy.
The table below summarizes the inhibitory activities of a lead compound incorporating the octahydropyrrolo[1,2-a]pyrazine scaffold. nih.gov
| Target Protein/Cell Line | IC50/GI50 (nM) |
| cIAP1 | 1.3 |
| XIAP | 200 |
| MDA-MB-231 | 1.8 |
Receptor Binding and Modulatory Studies (e.g., Calcium Channels)
While specific studies on (7R,8aR)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine are not extensively documented in this context, the broader class of substituted octahydropyrrolo[1,2-a]pyrazines has been investigated for its potential as calcium channel blockers. Patent literature discloses compounds with this core structure designed to modulate calcium channel activity, suggesting a potential therapeutic application in conditions where calcium channel dysregulation is implicated. Further research is needed to determine if this compound itself possesses such activity.
Enzymatic Inhibition Studies (e.g., α-Amylase)
A comprehensive review of the scientific literature did not yield specific studies investigating the α-amylase inhibitory activity of this compound or its derivatives.
Topoisomerase and Cytochrome Monooxygenase Inhibition
There is a lack of direct research on the inhibition of topoisomerase and cytochrome monooxygenase by this compound. While some studies have explored the influence of a 7-methoxy substituent in other heterocyclic systems on topoisomerase II inhibition, these findings are not directly transferable to the octahydropyrrolo[1,2-a]pyrazine scaffold.
Proteasome Inhibitory Activity
No specific studies on the proteasome inhibitory activity of this compound have been identified in the current scientific literature.
Molecular Recognition and Ligand-Target Interactions
No specific studies detailing the computational docking analysis of this compound with any biological target were identified. While molecular docking is a common approach to predict the binding orientation of small molecules to their protein targets, this analysis has not been published for the specified compound. preprints.orgpreprints.org
There is no available research that has employed molecular dynamics simulations to investigate the stability of a complex formed between this compound and a biological target. Such simulations are crucial for understanding the dynamic nature of ligand-receptor interactions over time. acs.org
Specific data on the antiproliferative activity or any other cellular growth modulation mechanisms of this compound could not be located. While some octahydropyrrolo[1,2-a]pyrazine derivatives have shown potential in inhibiting the growth of cancer cell lines, this particular compound has not been the subject of such published studies. acs.orgsciensage.info
Advanced Spectroscopic and Stereochemical Elucidation Methodologies
Applications of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the constitution and relative stereochemistry of organic molecules. For rigid bicyclic systems like the octahydropyrrolo[1,2-a]pyrazine (B1198759) core, specific advanced NMR experiments are particularly insightful. google.com
One-dimensional (¹H and ¹³C) NMR spectroscopy provides initial information on the chemical environment of each nucleus. However, for a detailed stereochemical assignment of (7R,8aR)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine, two-dimensional (2D) NMR techniques are indispensable.
Key NMR Techniques:
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the mapping of connected protons within the pyrrolidine (B122466) and piperazine (B1678402) rings.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon nuclei, enabling the unambiguous assignment of carbon signals based on their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the bicyclic framework.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining the relative stereochemistry. It detects through-space interactions between protons that are in close proximity. For this compound, a key NOE correlation would be expected between the proton at C7 (H-7) and the bridgehead proton at C8a (H-8a). The presence of this correlation would confirm their cis relationship, which is characteristic of the (7R,8aR) diastereomer. The absence of this correlation, and instead a correlation to other protons, would suggest a trans arrangement.
A systematic analysis of these NMR datasets allows for the complete assignment of all proton and carbon signals and the confirmation of the relative configuration of the stereocenters. While experimental data for this specific molecule is not publicly available, Table 1 illustrates the type of data that would be generated.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Key NOESY Correlation |
| 1 | ~45.5 | ~2.90 (m), ~2.10 (m) | H-8a |
| 2 | ~22.0 | ~1.85 (m), ~1.70 (m) | - |
| 3 | ~55.0 | ~3.10 (m), ~2.50 (m) | - |
| 5 | ~58.0 | ~3.00 (m), ~2.40 (m) | - |
| 6 | ~78.0 | ~3.50 (dd, J = 8.0, 4.0 Hz) | H-8a, OCH₃ |
| 7 | ~35.0 | ~2.00 (m), ~1.60 (m) | - |
| 8a | ~65.0 | ~2.80 (m) | H-1, H-7 |
| OCH₃ | ~56.5 | ~3.35 (s) | H-7 |
Note: This data is illustrative and based on typical chemical shifts for similar structures.
Chiroptical Spectroscopy for Absolute Configuration Determination
While NMR can establish the relative stereochemistry, chiroptical methods are required to determine the absolute configuration (AC) of a chiral molecule. mdpi.com These techniques measure the differential interaction of the molecule with left- and right-circularly polarized light.
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. mdpi.com The resulting spectrum, with positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer. For a molecule like this compound, which lacks a strong chromophore, the ECD signals are expected in the far-UV region.
The determination of the absolute configuration is achieved by comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum. researchgate.netnih.gov This computational approach has become a powerful tool for AC assignment. frontiersin.org
The process involves:
Conformational Search: Identifying all low-energy conformers of the molecule using computational chemistry methods.
ECD Calculation: For each stable conformer, the ECD spectrum is calculated using quantum mechanical methods, such as Time-Dependent Density Functional Theory (TD-DFT). acs.org
Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their Boltzmann population distribution to generate the final theoretical spectrum.
Comparison: The theoretical spectrum of a chosen absolute configuration (e.g., 7R,8aR) is compared with the experimental spectrum. A good match between the signs and relative intensities of the Cotton effects confirms the absolute configuration of the sample. nih.gov If the experimental and calculated spectra are mirror images, the absolute configuration is the opposite of the one calculated.
Table 2: Illustrative Comparison of Experimental and Calculated ECD Data
| Experimental ECD | Calculated ECD for (7R,8aR) | Conclusion |
| λmax = 215 nm, Δε = +1.2 | λmax = 218 nm, Δε = +1.5 | Good Correlation |
| λmax = 195 nm, Δε = -0.8 | λmax = 198 nm, Δε = -1.1 | Absolute configuration is (7R,8aR) |
Note: The presented data is a hypothetical example to illustrate the correlation process.
X-ray Crystallography for Solid-State Structural Analysis and Protein-Ligand Co-crystals
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing unambiguous proof of both relative and absolute configuration. excillum.comuq.edu.au The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms can be determined with high precision. mdpi.comnih.gov
For this compound, obtaining a suitable single crystal would allow for:
Unambiguous Stereochemical Assignment: Direct visualization of the cis relationship between the methoxy (B1213986) group at C7 and the bridgehead proton at C8a.
Determination of Absolute Configuration: Through the use of anomalous dispersion, typically requiring the presence of a heavier atom or the use of specific X-ray wavelengths (e.g., Cu Kα), the absolute configuration can be determined without reference to other chiral molecules. uq.edu.au
Conformational Analysis: Precise bond lengths, bond angles, and torsion angles in the solid state can be measured, providing insight into the preferred conformation of the bicyclic system.
Furthermore, if this compound is a ligand for a biological target, co-crystallization with the protein would provide invaluable information about the binding mode and key interactions within the active site, which is crucial for structure-based drug design. nih.gov
Chiral Chromatography for Enantiomeric Purity Assessment
Chiral chromatography is an essential technique for separating enantiomers and assessing the enantiomeric purity of a chiral compound. americanpharmaceuticalreview.com High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common approach. mdpi.com
The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. For a basic compound like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. mdpi.com
The development of a chiral HPLC method would involve:
Column Screening: Testing various CSPs to find one that provides enantiomeric separation.
Method Optimization: Adjusting the mobile phase composition (e.g., hexane/isopropanol/diethylamine) to achieve baseline resolution between the enantiomers. nih.govnih.gov
Once a method is established, it can be used to determine the enantiomeric excess (ee) of a sample by integrating the peak areas of the two enantiomers. This is critical in asymmetric synthesis to quantify the success of the stereoselective reaction. For amines and related compounds, derivatization with a chiral or achiral agent can sometimes improve separation and detection. nih.govjocpr.com
Table 3: Representative Chiral HPLC Method Parameters
| Parameter | Value |
| Column | Chiralpak® AD-H (or similar) |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (7R,8aR) | ~8.5 min |
| Retention Time (7S,8aS) | ~10.2 min |
Note: These parameters are typical for the separation of similar chiral amines and are provided for illustrative purposes.
Lack of Publicly Available Theoretical and Computational Studies on this compound
Despite a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies were found for the chemical compound this compound. Therefore, it is not possible to provide the detailed article as requested in the outline.
While computational studies have been conducted on the broader class of pyrazine (B50134) derivatives and the core octahydropyrrolo[1,2-a]pyrazine scaffold, the specific substituent and stereochemistry of this compound are not documented in the available theoretical and computational chemistry literature. General information on the unsubstituted octahydropyrrolo[1,2-a]pyrazine is available in databases like PubChem, but this does not extend to the specific methoxy derivative requested.
The absence of such specific data precludes the generation of a scientifically accurate and detailed article covering the requested topics of:
Theoretical and Computational Chemistry Studies
In Silico Screening and Virtual Ligand Design
Without dedicated research on this particular molecule, any attempt to provide the requested information would be speculative and would not meet the standards of scientific accuracy. Further research and publication in peer-reviewed journals would be necessary for this information to become publicly available.
Emerging Research Directions and Future Perspectives
Development of Novel Stereoselective Methodologies for Octahydropyrrolo[1,2-a]pyrazine (B1198759) Synthesis
The precise three-dimensional arrangement of atoms in (7R,8aR)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine is critical for its biological function. Consequently, the development of novel stereoselective synthetic methodologies is a primary focus of current research. Traditional synthetic routes often result in racemic mixtures, requiring challenging and costly chiral resolution steps. Modern approaches, however, aim to control the stereochemistry throughout the synthetic sequence.
One promising strategy involves the use of chiral catalysts to direct the formation of the desired stereoisomers. For instance, asymmetric intramolecular aza-Friedel-Crafts reactions catalyzed by chiral phosphoric acids have been successfully employed for the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high yields and enantioselectivities. acs.org Future research will likely focus on adapting such methods for the synthesis of the fully saturated octahydropyrrolo[1,2-a]pyrazine core with specific substituents, such as the methoxy (B1213986) group at the 7-position.
Another area of exploration is the use of substrate-controlled diastereoselective reactions. This approach leverages the inherent chirality of a starting material to guide the stereochemical outcome of subsequent transformations. For example, starting from a chiral amino acid, such as proline, can provide a stereodefined pyrrolidine (B122466) ring, which can then be elaborated to form the bicyclic system. The development of novel cyclization strategies, including multicomponent reactions, is also being investigated to improve efficiency and stereocontrol. nih.gov
| Synthetic Approach | Key Features | Potential Advantages |
| Asymmetric Catalysis | Utilizes chiral catalysts (e.g., chiral phosphoric acids) to induce stereoselectivity. | High enantiomeric excess, catalytic nature reduces waste. |
| Substrate-Controlled Diastereoselection | Employs chiral starting materials to direct the stereochemical outcome. | Predictable stereochemistry based on the starting material. |
| Novel Cyclization Strategies | Includes multicomponent reactions and innovative ring-closing methods. | Increased synthetic efficiency, potential for diversity-oriented synthesis. |
Exploration of Undiscovered Biological Target Modulations for the Pyrrolo[1,2-a]pyrazine (B1600676) Scaffold
The pyrrolo[1,2-a]pyrazine scaffold has been associated with a diverse range of biological activities, including antimicrobial, antiviral, and anticancer effects. nih.gov However, the full spectrum of its biological targets remains largely unexplored. Future research will focus on identifying and validating novel molecular targets for this scaffold, which could lead to the development of new therapeutic agents for a variety of diseases.
One area of active investigation is the modulation of protein-protein interactions. The rigid, bicyclic structure of the octahydropyrrolo[1,2-a]pyrazine core makes it an ideal scaffold for the design of mimetics of secondary protein structures, such as β-turns and α-helices. For example, derivatives of this scaffold have been designed as novel proline bioisosteres to antagonize inhibitor of apoptosis (IAP) proteins. nih.gov
Another promising avenue is the targeting of enzymes that are currently considered "undruggable." The unique three-dimensional shape of this compound may allow it to bind to cryptic allosteric sites on enzymes, thereby modulating their activity in a way that traditional competitive inhibitors cannot. Furthermore, there is growing interest in the potential of this scaffold to modulate the activity of G protein-coupled receptors (GPCRs) and ion channels, which are important targets for a wide range of therapeutic areas. A patent application has highlighted the potential of related hexahydropyrazino[1,2-a]pyrazine compounds as inhibitors of Toll-like receptors (TLRs) 7, 8, and 9 for the treatment of autoimmune diseases. researchgate.net
Integration of Advanced Omics Technologies for Mechanistic Insight
Understanding the precise mechanism of action of this compound is crucial for its development as a therapeutic agent. Advanced "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for gaining a comprehensive understanding of how this compound affects biological systems at a molecular level.
Transcriptomics can be used to identify changes in gene expression in response to treatment with the compound. This can provide valuable clues about the cellular pathways that are modulated and help to identify potential molecular targets. nih.gov For example, a transcriptomic analysis could reveal the upregulation of genes involved in apoptosis or the downregulation of genes involved in cell proliferation, providing insight into the compound's anticancer activity.
Proteomics can be used to identify changes in protein expression and post-translational modifications. researchgate.nettandfonline.com This can provide a more direct picture of the cellular response to the compound, as proteins are the primary effectors of cellular function. Chemical proteomics, a sub-discipline of proteomics, can be used to directly identify the protein targets of a compound by using a tagged version of the molecule to "pull down" its binding partners from a cell lysate.
Metabolomics can be used to identify changes in the levels of small molecule metabolites. This can provide a snapshot of the metabolic state of the cell and reveal how the compound affects cellular metabolism. Integrating data from these different omics platforms can provide a holistic view of the compound's mechanism of action and help to identify potential biomarkers for predicting patient response.
| Omics Technology | Information Gained | Potential Applications in Pyrrolo[1,2-a]pyrazine Research |
| Transcriptomics | Changes in gene expression. | Identification of modulated cellular pathways and potential drug targets. |
| Proteomics | Changes in protein expression and modifications. | Direct identification of protein targets and downstream signaling effects. |
| Metabolomics | Changes in metabolite levels. | Understanding of the compound's impact on cellular metabolism. |
Innovations in Computational Design and Synthesis of Complex Bicyclic Amine Systems
Computational chemistry and molecular modeling are playing an increasingly important role in the design and synthesis of complex bicyclic amine systems like this compound. These in silico methods can be used to predict the binding of a compound to its target, to design novel derivatives with improved potency and selectivity, and to guide the development of efficient synthetic routes.
One key innovation is the use of structure-based drug design. If the three-dimensional structure of a biological target is known, computational docking can be used to predict how a library of virtual compounds will bind to the target. This can help to identify promising lead compounds for further development. For instance, computational docking studies have been used to understand the binding of cyclohexyl-octahydropyrrolo[1,2-a]pyrazine-based inhibitors to human N-myristoyltransferase-1. psu.edu
Another important area is the use of quantum mechanics (QM) calculations to predict the stereochemical outcome of a reaction. emich.edu This can be particularly useful for the design of stereoselective syntheses of chiral compounds like this compound. By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which stereoisomer will be formed preferentially.
Furthermore, machine learning and artificial intelligence are beginning to be applied to the design of novel synthetic routes. By training algorithms on large datasets of known chemical reactions, it is possible to develop models that can predict the optimal reaction conditions for a given transformation or even suggest novel synthetic pathways to complex molecules.
| Computational Approach | Application | Relevance to this compound |
| Structure-Based Drug Design | Predicts binding of ligands to a target protein. | Design of potent and selective analogs targeting specific biological pathways. |
| Quantum Mechanics (QM) Calculations | Predicts reaction outcomes and stereoselectivity. | Guidance for the development of efficient stereoselective synthetic routes. |
| Machine Learning / AI | Predicts optimal reaction conditions and novel synthetic pathways. | Accelerates the discovery and optimization of synthetic strategies. |
Q & A
Q. Advanced Research Focus
- Combinatorial Libraries : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups at position 7, conjugated aryl groups) to screen for fluorescence quantum yield () and calcium IC .
- Hybrid Scaffolds : Incorporate benzo[d]imidazole moieties (via Pd-catalyzed cross-coupling) to enhance fluorescence intensity ( = 450–500 nm) while retaining calcium affinity .
- High-Content Imaging : Use live-cell imaging to simultaneously track calcium flux and compound localization, validating dual functionality .
What methodological challenges arise in characterizing the metabolic stability of this compound, and how can they be addressed?
Q. Advanced Research Focus
- Cytochrome P450 (CYP) Interactions : Use human liver microsome (HLM) assays to identify dominant CYP isoforms (e.g., CYP3A4/5) responsible for oxidation. Co-incubation with selective inhibitors (e.g., ketoconazole) clarifies metabolic pathways .
- Degradant Identification : LC-HRMS/MS with stable isotope labeling pinpoints labile sites (e.g., methoxy group demethylation) .
- Prodrug Approaches : Introduce ester or carbamate prodrug moieties to mask hydroxyl groups, improving plasma stability without compromising activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
